6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Overview
Description
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that features a benzene ring fused with an oxazine ring.
Mechanism of Action
Target of Action
The primary target of 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
This compound interacts with human DNA topoisomerase I, inhibiting its activity . It acts as a catalytic inhibitor, preventing enzyme-substrate binding .
Biochemical Pathways
The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The enzymatic activity of this compound is highly correlated with plant growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of human DNA topoisomerase I . This results in the disruption of DNA replication, transcription, chromatin assembly, and recombination processes .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazines and their derivatives exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Cellular Effects
Benzoxazines and their derivatives have shown promising biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This method is efficient and yields the desired compound with high purity. Additionally, microwave-assisted synthesis has been explored, offering a rapid and environmentally friendly alternative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazin-3-one: Another benzoxazine derivative with similar biological activities.
2H-1,4-Benzoxazin-3(4H)-one: A related compound used as a building block in organic synthesis.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: A compound with antifungal activity.
Uniqueness
6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific structural features and the presence of a hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYJLBYVPPTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779842-24-8 |
Source
|
Record name | 6-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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